![molecular formula C13H13BO4S B13999465 (4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C13H13BO4S. It is a derivative of boronic acid, characterized by the presence of a biphenyl group substituted with a methylsulfonyl group and a boronic acid moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation of the biphenyl compound using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated aromatic compounds, facilitated by a palladium catalyst.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Triethylamine or potassium carbonate for deprotonation and activation steps.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Sulfone Derivatives: Resulting from oxidation of the methylsulfonyl group.
Aplicaciones Científicas De Investigación
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its boronic acid moiety.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the halogenated substrate. This results in the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the biphenyl and methylsulfonyl groups.
(4-(Methanesulfonyl)phenyl)boronic Acid: Similar structure but lacks the biphenyl group.
4-Biphenylboronic Acid: Contains the biphenyl group but lacks the methylsulfonyl substitution.
Uniqueness
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the combination of its biphenyl core, methylsulfonyl group, and boronic acid functionality. This combination imparts specific reactivity and properties, making it particularly useful in cross-coupling reactions and as a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H13BO4S |
|---|---|
Peso molecular |
276.1 g/mol |
Nombre IUPAC |
[4-(4-methylsulfonylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO4S/c1-19(17,18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3 |
Clave InChI |
UXYLIRBPROEERC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
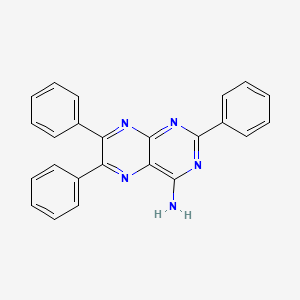


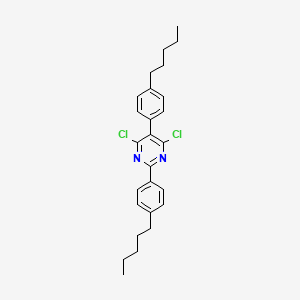

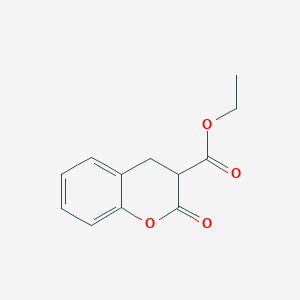
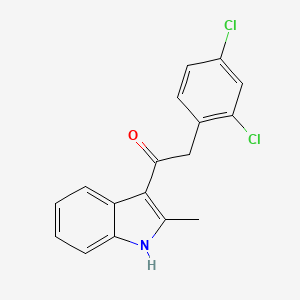
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
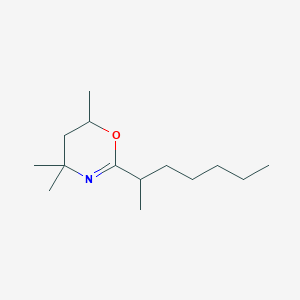


![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)
